ethyl 5-bromo-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 .
Synthesis Analysis
The synthesis of pyrazoles, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for ethyl 5-bromo-1H-pyrazole-3-carboxylate is 1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) .Chemical Reactions Analysis
Pyrazoles, including ethyl 5-bromo-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-pyrazole-3-carboxylate is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
1. As an Intermediate in Insecticide Synthesis
Ethyl 5-bromo-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of new insecticides, like chlorantraniliprole. It is synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, showing promise for industrialization due to its simple synthetic process and low cost (Lan Zhi-li, 2007).
2. In Alkylating Nucleosides Research
This compound is utilized in the synthesis of ethyl 3-(bromomethyl)pyrazole-5-carboxylate and 3-(bromomethyl)pyrazole-5-carboxamide substituted nucleosides. These bromomethylpyrazole nucleosides have shown significant cytostatic activity against HeLa cell cultures (M. García-López, R. Herranz, G. Alonso, 1979).
3. In Cancer Research
Ethyl 5-bromo-1H-pyrazole-3-carboxylate derivatives have been found to inhibit the growth of A549 lung cancer cells. This inhibition is primarily attributed to the induction of autophagy (Liang-Wen Zheng et al., 2010).
4. As a Building Block in Organic Chemistry
It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are valuable intermediates for further organic transformations (P. S. Lebedˈ et al., 2012).
5. In Antimicrobial Research
Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been identified as a new class of antimicrobial agents, displaying activity against various bacteria and fungi (A. Radwan et al., 2014).
6. In Synthesis of Pyrazole Derivatives
It plays a role in the synthesis of novel oxime-containing pyrazole derivatives and in the discovery of regulators for apoptosis and autophagy in cancer cells (Liang-Wen Zheng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWIBLHEPZYWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719104 | |
Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
CAS RN |
1392208-46-6 | |
Record name | Ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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